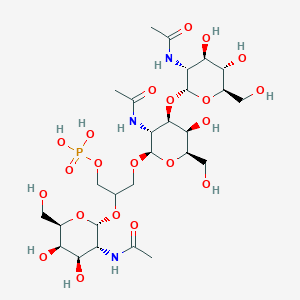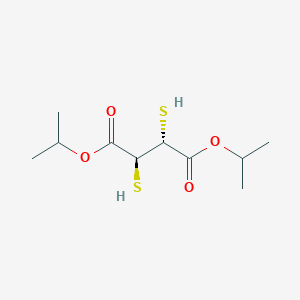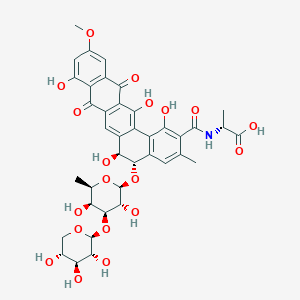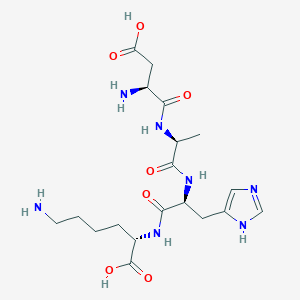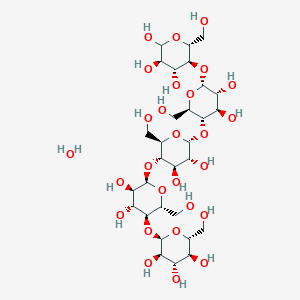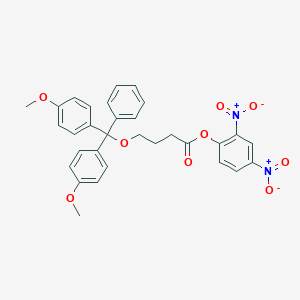
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl-4-O-(4,4’-dimethoxytrityl)butyrate, also known as DNPTB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of butyric acid and is commonly used as a substrate for enzyme assays due to its unique properties. DNPTB is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. The hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate by esterases and lipases involves the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the substrate, leading to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by water to release the product and regenerate the catalytic serine residue.
Efectos Bioquímicos Y Fisiológicos
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a widely used substrate for enzyme assays due to its unique properties. It has a high molar extinction coefficient, which makes it easy to quantify spectrophotometrically. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various enzyme assays. However, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has some limitations for lab experiments. It is a synthetic compound that may not accurately mimic the natural substrates of esterases and lipases. Additionally, the assay may be affected by the presence of other compounds that may interfere with the hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate.
Direcciones Futuras
There are several future directions for the use of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate in scientific research. One potential direction is the development of new assays that use 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate as a substrate for other enzymes. For example, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a substrate for proteases or phosphatases. Another potential direction is the development of new derivatives of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate that may have improved properties for enzyme assays. Additionally, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a tool for the study of enzyme kinetics and mechanism of action. Overall, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a versatile compound that has many potential applications in scientific research.
Métodos De Síntesis
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate can be synthesized by reacting 2,4-dinitrophenol with 4-O-(4,4’-dimethoxytrityl)butyric acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent hydrolysis of the intermediate products. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is commonly used as a substrate for enzyme assays, particularly for the measurement of esterase and lipase activity. 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. This assay is widely used in the pharmaceutical industry for the screening of potential drug candidates that may inhibit esterase and lipase activity.
Propiedades
Número CAS |
123658-23-1 |
|---|---|
Nombre del producto |
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate |
Fórmula molecular |
C31H28N2O9 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoate |
InChI |
InChI=1S/C31H28N2O9/c1-39-26-15-10-23(11-16-26)31(22-7-4-3-5-8-22,24-12-17-27(40-2)18-13-24)41-20-6-9-30(34)42-29-19-14-25(32(35)36)21-28(29)33(37)38/h3-5,7-8,10-19,21H,6,9,20H2,1-2H3 |
Clave InChI |
VGDVDUNAKOZZAO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
123658-23-1 |
Sinónimos |
2,4-dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate DDTB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



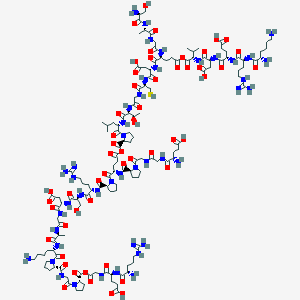

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)

![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)



